molecular formula C14H7F3N4 B2473602 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866019-49-0

5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2473602
CAS No.: 866019-49-0
M. Wt: 288.233
InChI Key: DKGCCXNVCNVPGK-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been widely studied for their applications in materials science and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with aryl boronic acids . This reaction is often carried out under microwave-assisted conditions to improve efficiency and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit different photophysical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and makes it a valuable compound for various applications .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C₁₄H₇F₃N₄
  • Molecular Weight : 288.227 g/mol
  • InChIKey : HESZMUPUVWJFFY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on the formation of the pyrazolo-pyrimidine core, followed by functionalization to introduce the trifluoromethyl group and the carbonitrile moiety.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial effects against various bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Results demonstrated that certain compounds showed inhibition zones comparable to standard antibiotics, indicating promising antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound were evaluated in vitro against several cancer cell lines:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The compound exhibited cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

Insecticidal Activity

Insecticidal assays revealed that derivatives of this compound showed varying degrees of activity against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates ranged from 13.3% to 90.0% at concentrations of 500 µg/mL, indicating a potential role in agricultural pest management .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of pyrazole derivatives and tested their antimicrobial activity. Among them, several compounds demonstrated significant inhibition against both bacterial and fungal pathogens. The most effective compounds showed inhibition rates exceeding those of traditional antibiotics, highlighting their therapeutic potential .

Case Study 2: Anticancer Screening

Another study focused on the anticancer activity of trifluoromethyl pyrimidine derivatives. The results indicated that specific compounds not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. This suggests a dual mechanism of action that could be exploited for therapeutic applications .

Data Tables

Activity Type Tested Organisms/Cell Lines IC50/Effective Concentration Notes
AntimicrobialStaphylococcus aureus, E. coliVaries by derivativeComparable to standard antibiotics
AnticancerPC3, K562, HeLa, A549Lower than doxorubicinInduces apoptosis in cancer cells
InsecticidalSpodoptera frugiperda, Mythimna separata500 µg/mLMortality rates up to 90%

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4/c15-14(16,17)11-3-1-2-9(6-11)12-4-5-21-13(20-12)10(7-18)8-19-21/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGCCXNVCNVPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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